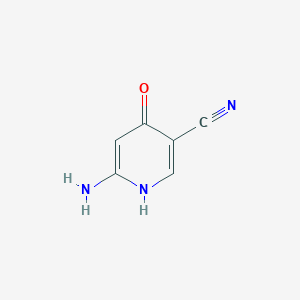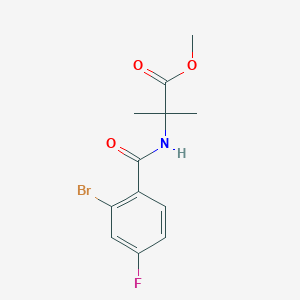
Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate is an organic compound with a complex structure that includes bromine, fluorine, and a benzamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-fluorobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-2-methylpropanoic acid methyl ester in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines or alcohols.
科学研究应用
Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the benzamido group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity, making it useful in various applications.
相似化合物的比较
Similar Compounds
Uniqueness
Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms, along with the benzamido group, allows for a wide range of chemical reactions and applications that may not be possible with similar compounds.
属性
分子式 |
C12H13BrFNO3 |
|---|---|
分子量 |
318.14 g/mol |
IUPAC 名称 |
methyl 2-[(2-bromo-4-fluorobenzoyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C12H13BrFNO3/c1-12(2,11(17)18-3)15-10(16)8-5-4-7(14)6-9(8)13/h4-6H,1-3H3,(H,15,16) |
InChI 键 |
YKFHXGKGFQIUTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)OC)NC(=O)C1=C(C=C(C=C1)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



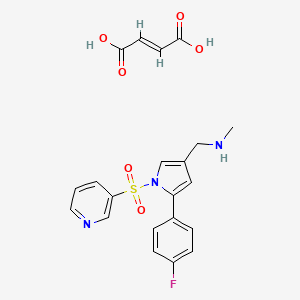
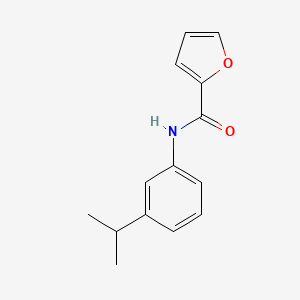
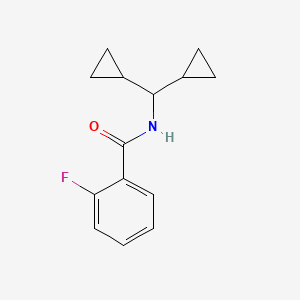
![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)


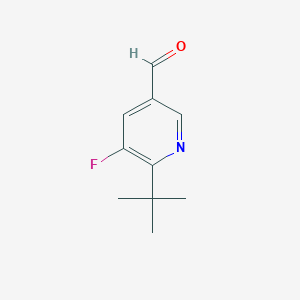
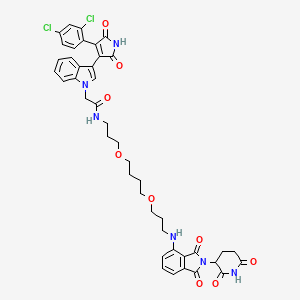
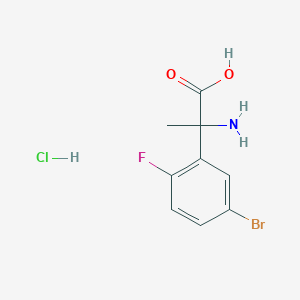
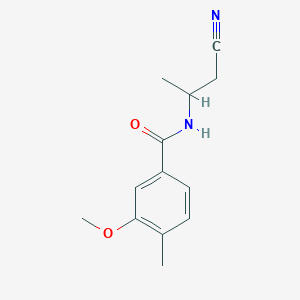
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)
